molecular formula C11H9BrO4 B11762724 Methyl 7-bromo-4-oxochromane-3-carboxylate

Methyl 7-bromo-4-oxochromane-3-carboxylate

Cat. No.: B11762724
M. Wt: 285.09 g/mol
InChI Key: KQIHELNUYXRDJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-4-oxochromane-3-carboxylate typically involves the bromination of a chromane derivative followed by esterification. One common method includes the bromination of 4-oxochromane-3-carboxylic acid using bromine in the presence of a suitable solvent, followed by methylation using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-oxochromane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-bromo-4-oxochromane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-oxochromane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-4-oxochromane-3-carboxylate
  • Methyl 7-fluoro-4-oxochromane-3-carboxylate
  • Methyl 7-iodo-4-oxochromane-3-carboxylate

Uniqueness

Methyl 7-bromo-4-oxochromane-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications .

Biological Activity

Methyl 7-bromo-4-oxochromane-3-carboxylate is a compound belonging to the chroman family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods, including cascade radical cyclization techniques. For instance, a study demonstrated the synthesis of ester-containing chroman-4-ones via a radical approach using 2-(allyloxy)arylaldehydes and oxalates under metal-free conditions, yielding significant amounts of the desired products . The reaction conditions were optimized to achieve high yields, indicating the compound's potential for further development in medicinal chemistry.

2. Biological Activities

The biological activities of this compound are notable and include:

2.1 Antimicrobial Activity
Research indicates that compounds in the chroman family exhibit antibacterial properties against various pathogens. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, comparable to standard antibiotics .

2.2 Antioxidant Properties
Chroman derivatives are also recognized for their antioxidant capabilities. The presence of the chroman structure allows these compounds to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

2.3 Anti-inflammatory Effects
Studies have suggested that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in autoimmune diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

3.1 Inhibition of Enzymatic Activity
Some studies indicate that chroman derivatives can inhibit specific enzymes involved in inflammation and microbial resistance, thereby reducing pathogenicity and inflammatory responses .

3.2 Modulation of Gene Expression
The compound may influence gene expression related to immune responses, particularly through modulation of transcription factors involved in inflammatory processes .

4. Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations lower than traditional antibiotics like gentamicin, showcasing its potential as an alternative antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment
A study assessing the antioxidant activity through DPPH radical scavenging assays revealed that this compound significantly reduced free radical levels, indicating its potential use in formulations aimed at oxidative stress mitigation.

5. Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntioxidantSignificant DPPH radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 7-bromo-4-oxo-2,3-dihydrochromene-3-carboxylate

InChI

InChI=1S/C11H9BrO4/c1-15-11(14)8-5-16-9-4-6(12)2-3-7(9)10(8)13/h2-4,8H,5H2,1H3

InChI Key

KQIHELNUYXRDJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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